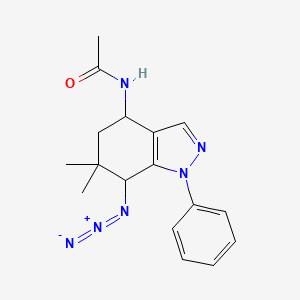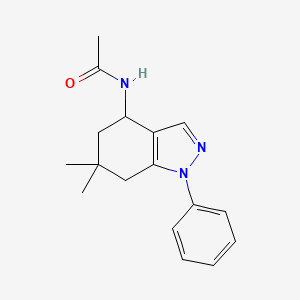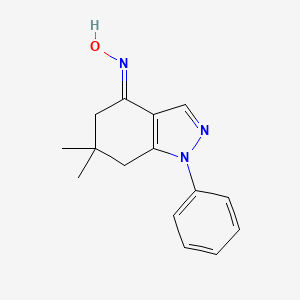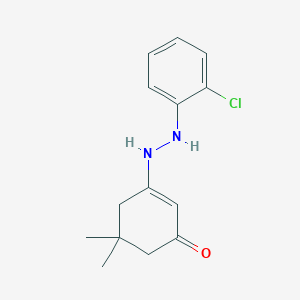![molecular formula C31H34N2O4 B8141111 2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8141111.png)
2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are detailed in scientific literature, which typically includes the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods are designed to maximize yield and purity while minimizing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and reactivity.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research on this compound includes its potential use in drug development and treatment of diseases.
Industry: The compound is utilized in industrial processes and the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions and physiological responses. The detailed mechanism of action is studied through various experimental and computational methods.
Properties
IUPAC Name |
2-[[4-[[4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]phenyl]methyl]anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O4/c1-30(2)14-26(34)24(27(35)15-30)18-32-22-9-5-20(6-10-22)13-21-7-11-23(12-8-21)33-19-25-28(36)16-31(3,4)17-29(25)37/h5-12,18-19,32-33H,13-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYZEJIAXBNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)CC3=CC=C(C=C3)NC=C4C(=O)CC(CC4=O)(C)C)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC=C(C=C2)CC3=CC=C(C=C3)NC=C4C(=O)CC(CC4=O)(C)C)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6,6-dimethyl-1-phenyl-7-(4-phenyltriazol-1-yl)-5,7-dihydro-4H-indazol-4-yl]acetamide](/img/structure/B8141033.png)


![N-[(7R)-7-amino-6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl]acetamide](/img/structure/B8141045.png)
![N-[(7S)-7-amino-6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl]acetamide](/img/structure/B8141049.png)
![[1-[3,5-Bis(trifluoromethyl)phenyl]-5-formyl-3-methyl-6,7-dihydroindazol-4-yl] acetate](/img/structure/B8141050.png)
![[1-(3,5-Difluorophenyl)-5-formyl-3-methyl-6,7-dihydroindazol-4-yl] acetate](/img/structure/B8141056.png)
![[2-[2-Acetyl-1-(4-bromophenyl)-5-oxopyrazol-3-yl]phenyl] acetate](/img/structure/B8141061.png)
![3-[4-(hydrazinecarbonyl)-2-phenylpyrazol-3-yl]-2,2-dimethyl-N-phenylpropanamide](/img/structure/B8141069.png)
![ethyl N-[1-(2,6-dioxocyclohexylidene)ethylamino]carbamate](/img/structure/B8141079.png)
![(4Z)-6,6-dimethyl-N-[(4-nitrophenyl)methyl]-1-phenyl-4-(phenylhydrazinylidene)-5,7-dihydroindazol-7-amine](/img/structure/B8141081.png)


![2-[[2-(1H-benzimidazol-2-yl)anilino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8141116.png)
